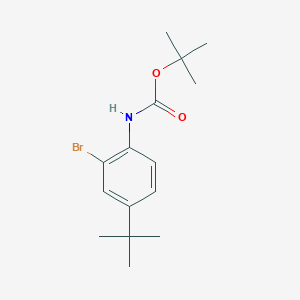

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate

CAS No.:

Cat. No.: VC13715499

Molecular Formula: C15H22BrNO2

Molecular Weight: 328.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22BrNO2 |

|---|---|

| Molecular Weight | 328.24 g/mol |

| IUPAC Name | tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate |

| Standard InChI | InChI=1S/C15H22BrNO2/c1-14(2,3)10-7-8-12(11(16)9-10)17-13(18)19-15(4,5)6/h7-9H,1-6H3,(H,17,18) |

| Standard InChI Key | VBCHFLAIVPJIOJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₅H₂₂BrNO₂ and a molecular weight of 328.24 g/mol. Its IUPAC name is tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate.

Stereochemical Features

-

SMILES: CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br

-

InChIKey: VBCHFLAIVPJIOJ-UHFFFAOYSA-N

The Boc group introduces steric hindrance, stabilizing the compound against nucleophilic attack while maintaining reactivity for deprotection under acidic conditions .

Synthesis and Optimization

Laboratory-Scale Synthesis

The primary route involves Boc protection of 2-bromo-4-tert-butylaniline using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

General Procedure:

-

Reagents: 2-Bromo-4-tert-butylaniline, Boc₂O, base (e.g., NaOH, DMAP), solvent (acetonitrile or THF).

-

Conditions: Stirring at 20–70°C for 1–24 hours.

-

Workup: Purification via chromatography or recrystallization yields the product in 70–85% .

Example:

Industrial Production

Industrial methods optimize for scalability and sustainability:

-

Continuous Flow Reactors: Enhance mixing efficiency and reduce reaction times.

-

Green Solvents: Replace traditional solvents (e.g., THF) with biodegradable alternatives .

Physicochemical Properties

Experimental and Predicted Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 347.4 ± 35.0 °C (predicted) | |

| Density | 1.260 ± 0.06 g/cm³ | |

| LogP (Partition Coefficient) | 3.11 (consensus) | |

| Solubility | 0.0361 mg/mL in water | |

| pKa | 12.94 ± 0.70 |

Applications in Organic Synthesis

Amine Protection

The Boc group serves as a temporary protective moiety for amines during multi-step syntheses, enabling selective functionalization of complex molecules .

Intermediate in Pharmaceutical Synthesis

-

CFTR Potentiators: Structural analogs (e.g., quinolinone-3-carboxamides) show promise in treating cystic fibrosis by modulating chloride ion channels .

-

Anticancer Agents: Bromine enhances electrophilic reactivity, facilitating cross-coupling reactions to generate bioactive scaffolds.

Biological Activity and Mechanisms

In Vitro Studies

-

CYP Inhibition: Exhibits inhibitory activity against CYP1A2 and CYP2C19 isoforms, suggesting potential drug-drug interaction risks .

-

BBB Permeability: High blood-brain barrier permeation (LogBB = 0.55) indicates CNS drug potential .

Comparative Analysis

| Compound | Bioactivity | Reference |

|---|---|---|

| 48 (Analog) | 70-fold CFTR potentiation vs. genistein | |

| tert-Butyl derivative | Improved solubility and potency |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume